![molecular formula C15H17N3O7S2 B601306 (6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 56796-16-8](/img/structure/B601306.png)
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid is an metabolite of Cefmetazole, an semi-synthetic antibiotic derived from Cephamycin. 7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid have also shown bactericidal activity in various studies.
Scientific Research Applications
Treatment of Bacteremia
Cefmetazole has been found to be effective in treating bacteremia caused by Extended-Spectrum β-Lactamase (ESBL)–Producing Enterobacterales . In a retrospective study, patients treated with Cefmetazole showed comparable 90-day mortality rates to those treated with Carbapenems . This suggests that Cefmetazole could be a well-tolerated alternative for treating such infections .
Carbapenem-Sparing Therapy
Cefmetazole is active against ESBL-producing Escherichia coli (ESBLEC) and is considered a potential candidate for carbapenem-sparing therapy . This is particularly important as the overuse of Carbapenems can lead to the emergence of multidrug-resistant bacteria .
Treatment of Urinary Tract Infections
Cefmetazole has been used in the treatment of urinary tract infections caused by ESBL-producing Enterobacterales . A study found that the pharmacokinetic/pharmacodynamic targets for Cefmetazole were 70% T > MIC, which is suggestive of bactericidal activity .
Dose Optimization
Studies have been conducted to optimize the dosage of Cefmetazole for different levels of renal function . For instance, in patients with creatinine clearance (CCR) of less than 30, 31–59, and more than 60 mL/min, the optimal dosage of Cefmetazole would be 1 g q12 h, 1 g q8 h, and 1 g q6 h, respectively .
Resistance Study
Research has been conducted to evaluate the antimicrobial susceptibility of pathogens isolated from surgical site infections. The MIC 90 and MIC 50 for 41 ESBL-producing Enterobacterales, of which 35 were ESBL-E. coli, were as follows: MIC 90 and MIC 50 for Cefmetazole were 8 mg/L and 1 mg/L .
Global Health Concern
The number of ESBL-producing Enterobacterales has increased worldwide in the past 4 decades in community-acquired and nosocomial infections . The 30-day mortality rate due to sepsis caused by ESBL-producing Enterobacterales is as high as about 15%, and the choice of antimicrobial agent significantly affects patient outcomes . Cefmetazole, being effective against these bacteria, plays a crucial role in addressing this global health concern .
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Cefmetazole Impurity 8, are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .
Mode of Action
The bactericidal activity of Cefmetazole Impurity 8 results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, the compound prevents the normal synthesis of the bacterial cell wall, leading to a weakened cell wall and eventually causing the bacterial cell to burst and die .
Pharmacokinetics
The pharmacokinetic properties of Cefmetazole Impurity 8 are such that it can be administered parenterally (intravenously or intramuscularly) 2-3 times daily for the treatment of infection . The optimal dosage of Cefmetazole Impurity 8 varies depending on the patient’s creatinine clearance rate . The compound’s pharmacokinetic/pharmacodynamic targets were found to be 70% T > MIC, which is suggestive of bactericidal activity .
Action Environment
The action of Cefmetazole Impurity 8 can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s effectiveness can also be influenced by the specific strain of bacteria it is acting upon, as well as the patient’s overall health status and immune response .
properties
IUPAC Name |
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-8(19)25-5-9-6-27-14-15(24-2,17-10(20)7-26-4-3-16)13(23)18(14)11(9)12(21)22/h14H,4-7H2,1-2H3,(H,17,20)(H,21,22)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBTONHQIDNMX-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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